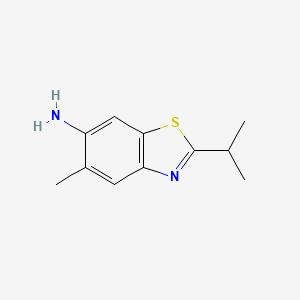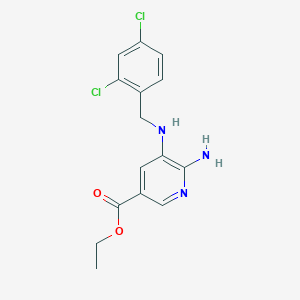
2-Imidazolidinimine, N-[2,6-bis(1-methylethyl)PH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,6-Bis(1-methylethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group substituted with two isopropyl groups at the 2 and 6 positions, attached to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-Bis(1-methylethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2,6-diisopropylaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2,6-Bis(1-methylethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications in research and industry .
Wissenschaftliche Forschungsanwendungen
N-[2,6-Bis(1-methylethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which N-[2,6-Bis(1-methylethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular targets and effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis[2,6-bis(1-methylethyl)phenyl]pyridine-4-carboximidamide
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- Benzenamine, N,N’-methanetetraylbis(2,6-bis(1-methylethyl)-
Uniqueness
N-[2,6-Bis(1-methylethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine stands out due to its specific substitution pattern on the phenyl ring and the presence of the imidazole moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
63346-74-7 |
|---|---|
Molekularformel |
C15H23N3 |
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
N-[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C15H23N3/c1-10(2)12-6-5-7-13(11(3)4)14(12)18-15-16-8-9-17-15/h5-7,10-11H,8-9H2,1-4H3,(H2,16,17,18) |
InChI-Schlüssel |
ZVMKHMLLALLVED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC2=NCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)

![2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B13937179.png)



![4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B13937205.png)



![(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)

